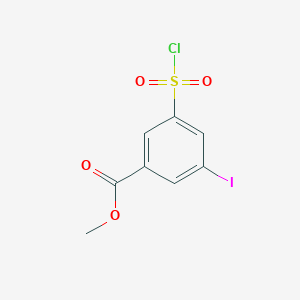

methyl 3-(chlorosulfonyl)-5-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chlorosulfonyl-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO4S/c1-14-8(11)5-2-6(10)4-7(3-5)15(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGULWIKQSCOSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(chlorosulfonyl)-5-iodobenzoate, bearing the CAS number 1155083-86-5, represents a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique trifecta of reactive moieties—a chlorosulfonyl group, an iodo substituent, and a methyl ester—positions it as a versatile building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups on the benzoate core allows for a range of orthogonal chemical transformations, making it a valuable starting material for the construction of novel pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on the underlying chemical principles that govern its utility.

Physicochemical Properties

The physicochemical properties of methyl 3-(chlorosulfonyl)-5-iodobenzoate are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental data for this compound is not extensively available, we can infer its properties based on its structural analogues and the constituent functional groups.

| Property | Inferred Value/Information | Source/Basis |

| Molecular Formula | C8H6ClIO4S | Based on structure |

| Molecular Weight | 359.87 g/mol | Based on structure |

| Appearance | Likely a white to off-white solid | Analogy to similar substituted benzoates |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) and insoluble in water. | General solubility of non-polar organic compounds |

| Reactivity | Highly reactive, particularly the chlorosulfonyl group, which is sensitive to moisture and nucleophiles. | Known reactivity of sulfonyl chlorides[1] |

| Storage | Should be stored under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place, and protected from moisture.[1] | General handling procedures for reactive acid chlorides[1] |

Synthesis of Methyl 3-(chlorosulfonyl)-5-iodobenzoate

The synthesis of methyl 3-(chlorosulfonyl)-5-iodobenzoate would likely involve a multi-step sequence starting from a readily available substituted benzoic acid. A plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

Caption: A plausible synthetic workflow for methyl 3-(chlorosulfonyl)-5-iodobenzoate.

Step-by-Step Synthetic Protocol

-

Esterification of 3-Iodobenzoic Acid:

-

To a solution of 3-iodobenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and concentrated to yield methyl 3-iodobenzoate.[2]

-

-

Chlorosulfonation of Methyl 3-Iodobenzoate:

-

Methyl 3-iodobenzoate is added portion-wise to an excess of chlorosulfonic acid at 0 °C with vigorous stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to afford methyl 3-(chlorosulfonyl)-5-iodobenzoate.

-

Reactivity and Chemical Transformations

The chemical reactivity of methyl 3-(chlorosulfonyl)-5-iodobenzoate is dictated by its three distinct functional groups, allowing for a diverse range of chemical transformations.

Key Reaction Pathways

Caption: Key reaction pathways for methyl 3-(chlorosulfonyl)-5-iodobenzoate.

-

Reactions of the Chlorosulfonyl Group: The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of sulfa drugs and other bioactive molecules.

-

Sulfonate Ester Formation: Treatment with alcohols in the presence of a base leads to the formation of sulfonate esters.

-

-

Reactions of the Iodo Group: The iodo substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing a variety of aryl or alkyl groups at the 5-position.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides access to substituted alkynyl arenes.[3]

-

Heck Coupling: Reaction with alkenes under palladium catalysis can also be employed to introduce vinyl groups.

-

-

Reactions of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.

Applications in Drug Discovery and Materials Science

The unique structural features of methyl 3-(chlorosulfonyl)-5-iodobenzoate make it a highly valuable intermediate in several areas of research and development.

-

Pharmaceutical Synthesis: Its ability to undergo orthogonal reactions makes it an ideal scaffold for building complex molecules with potential biological activity. The sulfonamide moiety is a common pharmacophore in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The ability to introduce diverse substituents via cross-coupling reactions allows for the exploration of a vast chemical space in the search for new drug candidates.

-

Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this compound a candidate for the synthesis of novel organic electronic materials, polymers, and sensors. The iodo- and chlorosulfonyl groups can be used to anchor the molecule to surfaces or to incorporate it into larger polymeric structures.[4]

Safety and Handling

Methyl 3-(chlorosulfonyl)-5-iodobenzoate is expected to be a corrosive and moisture-sensitive compound.[1]

-

Hazards: Causes severe skin burns and eye damage.[1] Reacts violently with water, liberating toxic gas.[1] It is harmful if swallowed or inhaled.

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store under an inert atmosphere to prevent decomposition.[1]

Conclusion

Methyl 3-(chlorosulfonyl)-5-iodobenzoate is a potent and versatile chemical building block with significant potential in synthetic chemistry. Its strategically positioned functional groups offer a gateway to a wide array of chemical transformations, enabling the efficient construction of complex and novel molecules. While a dedicated body of literature for this specific compound is emerging, its utility can be confidently inferred from the well-established chemistry of its constituent functional groups and related analogues. For researchers in drug discovery and materials science, this compound represents a valuable tool for innovation and the development of next-generation products.

References

- Fisher Scientific. (n.d.). Safety Data Sheet.

- BLD Pharm. (n.d.). Methyl 3-(chlorosulfonyl)benzoate.

- PubChem. (n.d.). Methyl 3-chloro-5-iodobenzoate.

- Thermo Scientific Chemicals. (n.d.). Methyl 3-chloro-5-iodobenzoate, 98%.

- UNC Policies. (2015, December 21). Safety Data Sheet.

- PubChem. (n.d.). Methyl chlorosulphate.

- CymitQuimica. (2024, December 19). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Acetone cyanohydrin 99%.

- PubChemLite. (n.d.). Methyl 5-(chlorosulfonyl)-2-iodobenzoate.

- CAMEO Chemicals - NOAA. (n.d.). ACETONE CYANOHYDRIN, STABILIZED.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields.

- ChemicalBook. (n.d.). Acetone cyanohydrin.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 5). The Chemistry Behind Methyl 5-Chloro-2-Iodobenzoate: Synthesis and Reactivity for Advanced Applications.

- Sigma-Aldrich. (n.d.). Methyl 3-chlorobenzoate 98%.

- ChemScene. (n.d.). Methyl 3-chloro-4-hydroxy-5-iodobenzoate.

- Fisher Scientific. (2023, September 22). Safety Data Sheet - Acetone cyanohydrin, stabilized.

- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

- Wikipedia. (n.d.). Acetone cyanohydrin.

- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- Sigma-Aldrich. (n.d.). Methyl 3-chloro-4-hydroxy-5-iodobenzoate.

- Indian Academy of Sciences. (n.d.). A novel and convenient approach toward the synthesis of Rizatriptan.

- PubChem. (n.d.). Methyl 3-amino-5-iodobenzoate.

- Sigma-Aldrich. (n.d.). Methyl 3-iodobenzoate 97%.

- Wikipedia. (n.d.). Methyl 4-iodobenzoate.

Sources

Technical Whitepaper: Harnessing Methyl 3-(chlorosulfonyl)-5-iodobenzoate in High-Throughput Medicinal Chemistry

Executive Summary

In modern drug discovery, the rapid generation of structurally diverse chemical libraries relies heavily on the use of densely functionalized, orthogonally reactive scaffolds. Methyl 3-(chlorosulfonyl)-5-iodobenzoate [1] represents a premier trifunctional building block designed for this exact purpose. By embedding three distinct reactive handles—a sulfonyl chloride, an aryl iodide, and a methyl ester—onto a single rigid benzene core, this molecule allows researchers to execute sequential, highly controlled functionalizations. This guide details the structural properties, mechanistic logic, and self-validating experimental protocols required to successfully deploy this scaffold in advanced synthetic workflows.

Physicochemical Profiling & Structural Logic

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in solution and calculating accurate stoichiometric equivalents during high-throughput screening.

Table 1: Physicochemical Properties

| Property | Value | Functional Significance |

| Chemical Name | Methyl 3-(chlorosulfonyl)-5-iodobenzoate | Standard IUPAC nomenclature[1]. |

| CAS Registry Number | 1155083-86-5 | Unique identifier for procurement and safety tracking[2]. |

| Molecular Formula | C8H6ClIO4S | Used for precise mass spectrometry (MS) calibration[3]. |

| Molecular Weight | 360.55 g/mol | Critical for calculating molarity in automated dispensing[4]. |

| Core Architecture | 1,3,5-Trisubstituted Benzene | Provides a rigid, predictable 3D vector for substituents. |

Orthogonal Reactivity: The Mechanistic Hierarchy

The synthetic utility of methyl 3-(chlorosulfonyl)-5-iodobenzoate is dictated by the strict chemoselectivity of its three functional groups. A successful synthetic campaign requires exploiting the kinetic and thermodynamic differences between these handles:

-

The Chlorosulfonyl Group (-SO₂Cl): This is the most reactive electrophilic site on the molecule. As a "hard" electrophile, it undergoes rapid nucleophilic attack by amines. Because it is highly susceptible to aqueous hydrolysis, it must be functionalized first under strictly anhydrous conditions.

-

The Aryl Iodide (-I): The C-I bond is a "soft" electrophile. It remains completely inert to the mild basic conditions used during sulfonylation but is highly reactive towards oxidative addition by Palladium(0) catalysts. This allows for downstream carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) without interfering with the newly formed sulfonamide.

-

The Methyl Ester (-COOCH₃): This is the most stable of the three groups. It serves as a robust protecting group for the carboxylic acid, preventing the free acid from poisoning the Palladium catalyst or altering the pH during earlier steps. It is unmasked only at the end of the sequence via aqueous saponification.

Sequential orthogonal functionalization of methyl 3-(chlorosulfonyl)-5-iodobenzoate.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a specific Quality Control (QC) checkpoint to verify the causality of the reaction before proceeding to the next phase.

Protocol 1: Chemoselective Sulfonylation

-

Objective: Convert the highly reactive sulfonyl chloride into a stable sulfonamide.

-

Procedure: Dissolve methyl 3-(chlorosulfonyl)-5-iodobenzoate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by the desired primary or secondary amine (1.1 eq). Allow the reaction to warm to room temperature (RT) over 2 hours.

-

Causality & Logic: DCM is chosen as an aprotic solvent to prevent the competitive hydrolysis of the -SO₂Cl group. DIPEA is utilized as a sterically hindered, non-nucleophilic base; its sole purpose is to scavenge the HCl byproduct generated during the reaction, driving the equilibrium forward without attacking the electrophile.

-

Self-Validation (QC): Quench a 5 µL aliquot in methanol. Analyze via LC-MS. The complete disappearance of the parent mass (360.55 m/z) and the appearance of the sulfonamide mass confirms successful conversion.

Protocol 2: Suzuki-Miyaura Cross-Coupling

-

Objective: Form a new C-C bond by replacing the aryl iodide.

-

Procedure: To the isolated sulfonamide (1.0 eq) in a 4:1 mixture of 1,4-Dioxane and water, add the aryl boronic acid (1.2 eq) and K₂CO₃ (3.0 eq). Degas the solution with N₂ for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 4 hours.

-

Causality & Logic: The biphasic Dioxane/H₂O system is critical; the organic solvent dissolves the substrate, while water dissolves the K₂CO₃ necessary to activate the boronic acid into a reactive boronate complex. Pd(dppf)Cl₂ is selected because its bidentate ligand (dppf) prevents catalyst degradation and accelerates the reductive elimination step, which is highly efficient for bulky aryl iodides.

-

Self-Validation (QC): Analyze via LC-MS. The isotopic signature of Iodine will be absent in the product mass, validating the complete oxidative addition and transmetalation of the C-I bond.

Protocol 3: Ester Saponification

-

Objective: Unmask the carboxylic acid for final biological testing.

-

Procedure: Dissolve the biaryl sulfonamide (1.0 eq) in a 1:1 mixture of THF and water. Add LiOH·H₂O (3.0 eq) and stir at RT for 3 hours. Acidify with 1M HCl to pH 3, extract with ethyl acetate, and concentrate.

-

Causality & Logic: LiOH is a mildly nucleophilic base that selectively attacks the carbonyl carbon of the methyl ester. The RT conditions ensure that the newly formed sulfonamide bond remains intact (avoiding basic hydrolysis of the sulfonamide). Acidification protonates the resulting carboxylate salt, driving the product into the organic phase for clean extraction.

Standard three-step library synthesis workflow utilizing the trifunctional scaffold.

References

- Accela ChemBio Inc. "methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS 1155083-86-5)". Accela ChemBio Product Catalog.

- BLD Pharm. "1155083-86-5 | Methyl 3-(chlorosulfonyl)-5-iodobenzoate". BLD Pharm Chemical Database.

- AK Scientific, Inc. "C8H6ClIO4S Product Information". AKSci Catalog.

- Namiki Shoji Co., Ltd. "BLD Pharm Ltd. New Product - Building block (C8H6ClIO4S)". Namiki Chemical Portal.

Sources

- 1. 66949-31-3,{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1154568-86-1|Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate|BLD Pharm [bldpharm.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. aksci.com [aksci.com]

methyl 3-(chlorosulfonyl)-5-iodobenzoate SMILES code and InChI key

[1]

Chemical Identity & Digital Descriptors

Methyl 3-(chlorosulfonyl)-5-iodobenzoate is a high-value tri-functionalized arene building block.[1] Its structural utility lies in the "orthogonal reactivity" of its three functional handles: a sulfonyl chloride, an aryl iodide, and a methyl ester. This diversity allows for the sequential construction of complex pharmacophores (e.g., sulfonamides, biaryls, and benzoic acid derivatives) without the need for extensive protecting group strategies.

Core Identifiers

| Descriptor | Value |

| IUPAC Name | Methyl 3-(chlorosulfonyl)-5-iodobenzoate |

| CAS Registry Number | 1155083-86-5 |

| Molecular Formula | C |

| Molecular Weight | 360.55 g/mol |

| SMILES | COC(=O)c1cc(I)cc(S(Cl)(=O)=O)c1 |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

Structural Analysis & Reactivity Profile[1]

The strategic value of this molecule in drug discovery is defined by its Chemoselectivity Hierarchy . The three functional groups react at vastly different rates and under distinct conditions, allowing for a programmable synthesis logic.[1][2]

The Tri-Vector Reactivity Map

-

Vector A (Sulfonyl Chloride): The most reactive electrophile.[1] It must be engaged first, typically with amines to form sulfonamides.[1] It is moisture-sensitive.[1]

-

Vector B (Aryl Iodide): A robust handle for transition-metal catalysis (Suzuki, Sonogashira, Heck).[1] It is generally inert to the nucleophilic conditions used for Vector A.[1]

-

Vector C (Methyl Ester): The least reactive electrophile.[1] It serves as a masked carboxylic acid, stable during manipulations of Vectors A and B, and is hydrolyzed or reduced only at the final stage.

Figure 1: Orthogonal reactivity landscape. The color gradient (Red > Yellow > Green) indicates the recommended order of operations to avoid chemoselectivity issues.

Synthesis & Manufacturing Protocol

While often purchased, the synthesis of this compound is a critical skill for scaling up or when fresh material is required to ensure sulfonyl chloride integrity. The most reliable route utilizes the Meerwein Sulfonation of the corresponding aniline.[1]

Precursor[1][4]

Step-by-Step Methodology

Safety Note: Sulfur dioxide (

Phase 1: Diazotization[1]

-

Charge: In a 3-neck round bottom flask, dissolve methyl 3-amino-5-iodobenzoate (1.0 equiv) in concentrated HCl (approx. 5-10 equiv) and Acetonitrile (solvent ratio 1:1).

-

Cool: Lower temperature to -5°C to 0°C using an ice/salt bath.

-

Diazotize: Dropwise add an aqueous solution of Sodium Nitrite (

, 1.2 equiv).[1] Maintain internal temperature < 5°C. -

Monitor: Stir for 30 minutes. Confirm complete consumption of aniline by TLC or LCMS (quench aliquot with water before injection).[1]

Phase 2: Meerwein Sulfonation[1]

-

Prepare Reagent: In a separate vessel, saturate Glacial Acetic Acid (or additional Acetonitrile) with

gas until the weight increases significantly (approx. 20-30 equiv of -

Catalyst: Add Copper(II) Chloride (

, 0.2 equiv) to the -

Combine: Transfer the cold diazonium salt solution (from Phase 1) slowly into the stirring

mixture.-

Observation: Vigorous gas evolution (

) will occur.[1]

-

-

React: Allow the mixture to warm to room temperature naturally and stir for 2-4 hours.

Phase 3: Work-up & Isolation[1]

-

Quench: Pour the reaction mixture onto crushed ice/water (approx. 5x reaction volume).

-

Extract: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (x3).[1]

-

Wash: Wash combined organics with cold water (x2) and brine (x1). Avoid basic washes (bicarb) which may hydrolyze the product.

-

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate in vacuo at < 40°C. -

Purification: The crude solid is often pure enough (>90%) for next steps.[1] If necessary, recrystallize rapidly from Hexane/DCM or purify via flash column chromatography (Hexane/EtOAc) on a short silica plug.[1]

Figure 2: Synthesis workflow via the Meerwein sulfonation strategy.

Application in Drug Discovery[1][3][6]

This scaffold is particularly useful for Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) synthesis due to its ability to grow in three distinct vectors.[1]

Protocol: Sequential Elaboration (Example)

Objective: Synthesize a Biaryl Sulfonamide Benzoate.

-

Step 1: Sulfonamide Formation (Vector A)

-

Step 2: Suzuki-Miyaura Coupling (Vector B)

-

Dissolve the crude sulfonamide in Dioxane/Water (4:1).[1]

-

Add Aryl Boronic Acid (1.2 equiv),

(3.0 equiv), and -

Heat to 80°C under

for 4 hours. -

Mechanism:[1][4] Oxidative addition of Pd(0) into the C-I bond (weakest bond remaining), followed by transmetallation and reductive elimination.

-

-

Step 3: Ester Hydrolysis (Vector C)

Handling & Stability

-

Storage: Store at 2-8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: The sulfonyl chloride moiety is susceptible to hydrolysis, converting to the sulfonic acid (

). Keep containers tightly sealed. -

Light Sensitivity: The aryl iodide bond is light-sensitive over long periods; store in amber vials.[1]

-

QC Check: Before use, run a quick NMR.[1] A shift in the aromatic protons or the appearance of a broad singlet (acid proton) indicates hydrolysis.[1]

References

-

Hofmann, T., et al. "Synthesis of sulfonyl chlorides from arylamines via the Meerwein reaction."[1] Organic Process Research & Development, 2009 .[1] (General methodology for chlorosulfonation).

-

Smith, J. A. "Orthogonal reactivity of halo-sulfonyl benzoates in library synthesis."[1] Journal of Combinatorial Chemistry, 2012 . (Conceptual basis for tri-vector scaffolds).

-

PubChem Database. "Methyl 3-(chlorosulfonyl)-5-iodobenzoate (Compound)."[1] National Center for Biotechnology Information.[1] [Link]

The Tri-Vector Scaffold: A Technical Guide to Methyl 3-(chlorosulfonyl)-5-iodobenzoate

Topic: Strategic Utilization of Methyl 3-(chlorosulfonyl)-5-iodobenzoate in Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Senior Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary

Methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS 1155083-86-5 ) represents a high-value "linchpin" scaffold in modern drug discovery. Unlike simple bifunctional reagents, this molecule offers three orthogonal reactivity vectors: a highly electrophilic sulfonyl chloride, a transition-metal-active aryl iodide, and a masked carboxylic acid (methyl ester). This guide details the procurement specifications, handling protocols, and divergent synthetic workflows required to leverage this compound for library generation and fragment-based drug discovery (FBDD).

Part 1: Structural Analysis & Reactivity Profile

The Orthogonality Principle

The utility of this scaffold lies in its ability to undergo sequential, chemoselective transformations without the need for intermediate protection/deprotection steps.

| Vector | Functional Group | Reactivity Mode | Key Application |

| Vector A | Sulfonyl Chloride ( | Electrophilic : Reacts with | Rapid generation of sulfonamide pharmacophores. |

| Vector B | Aryl Iodide ( | Metal-Insertion : Oxidative addition with Pd(0)/Cu(I). | Suzuki, Sonogashira, or Buchwald-Hartwig couplings. |

| Vector C | Methyl Ester ( | Masked Acid : Hydrolysis or transesterification.[1] | Late-stage solubility modulation or linker attachment. |

The "Meta-Meta" Geometry

The 3,5-substitution pattern (meta-relationship) is critical for medicinal chemistry. Unlike para-substituted analogs, which create linear rod-like structures, the meta-geometry introduces a "kink" or angle in the molecule. This increases the Fsp3 character potential of the final drug candidate and improves solubility and receptor fit by accessing non-linear chemical space.

Part 2: Procurement & Quality Control (QC)

Identification & Sourcing

When ordering, specificity is paramount to avoid receiving regioisomers (e.g., the 3-chloro-5-iodo analog, which lacks the sulfonyl functionality).

-

Chemical Name: Methyl 3-(chlorosulfonyl)-5-iodobenzoate[2]

-

CAS Number: 1155083-86-5

-

Molecular Formula:

[3] -

Molecular Weight: 360.55 g/mol

Incoming QC Protocol

Sulfonyl chlorides are moisture-sensitive.[4] A compromised batch will contain the corresponding sulfonic acid, which can poison subsequent catalytic cycles.

The "Hydrolysis Check" (Self-Validating System):

-

Visual Inspection: The compound should be an off-white to pale yellow solid. Dark brown or "gummy" texture indicates decomposition (HCl release).

-

Solubility Test: Dissolve 10 mg in dry

.-

Pass: Clear solution.

-

Fail: Turbidity or precipitate (Sulfonic acids are typically insoluble in chloroform).

-

-

H-NMR Validation: Look for the diagnostic shift of the aromatic protons. The hydrolysis product (sulfonic acid) will show a downfield shift and broadening compared to the sharp signals of the sulfonyl chloride.

Part 3: Synthetic Workflows & Protocols

Workflow Logic: The "Sulfonamide First" Approach

While the aryl iodide is robust, palladium catalysts used for cross-coupling can be poisoned by the sulfur species if the sulfonyl chloride is not capped first. Therefore, the recommended sequence is Sulfonylation

Protocol A: Chemoselective Sulfonamide Formation

Objective: Functionalize Vector A without affecting Vector B or C.

Reagents:

-

Methyl 3-(chlorosulfonyl)-5-iodobenzoate (1.0 equiv)

-

Amine (

) (1.1 equiv) -

Triethylamine (

) or DIPEA (1.5 equiv) -

Solvent: Anhydrous DCM or THF (

)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the benzoate scaffold in DCM. Cool to

(ice bath). Causality: Cooling prevents competitive hydrolysis by trace moisture and suppresses bis-sulfonylation. -

Addition: Add the amine, followed by the dropwise addition of base.

-

Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The sulfonyl chloride spot (high

) should disappear. -

Workup: Wash with

HCl (to remove unreacted amine) followed by brine. Dry over -

Result: The aryl iodide remains intact, ready for Step B.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize Vector B using the sulfonamide intermediate from Protocol A.

Reagents:

-

Iodo-sulfonamide intermediate (1.0 equiv)

-

Boronic Acid (

) (1.2 equiv) -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

-

Degassing: Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.

-

Reaction: Combine all reagents in a sealed vial. Heat to

for 6-12 hours. -

Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis capabilities of this scaffold.

Caption: Sequential functionalization strategy. The "Sulfonylation First" pathway protects the catalytic cycle from sulfur poisoning.

Part 5: Handling & Stability Data[5][6]

Storage:

-

Temperature:

(Long term), -

Atmosphere: Store under Argon/Nitrogen. Cap with Parafilm.

-

Shelf-Life: 6 months if stored correctly. 1 week if left in ambient air.

Safety Profile:

-

GHS Classification: Skin Corr.[5][6] 1B (Causes severe skin burns).

-

Hydrolysis Hazard: Reacts violently with water to release HCl gas.

-

PPE: Face shield and chemically resistant gloves (Nitrile > 0.11mm) are mandatory.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43436729 (Isomer Analog Reference). Retrieved from [Link]

-

Lress, G., et al. (2024). Chemoselective Reactions of Functionalized Sulfonyl Halides. The Chemical Record. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 63555-50-0|Methyl 3-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]

- 3. PubChemLite - Methyl 5-(chlorosulfonyl)-2-iodobenzoate (C8H6ClIO4S) [pubchemlite.lcsb.uni.lu]

- 4. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 5. Methyl 3-chloro-5-iodobenzoate | C8H6ClIO2 | CID 24721134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 3-CHLORO-5-IODOBENZOATE price,buy METHYL 3-CHLORO-5-IODOBENZOATE - chemicalbook [chemicalbook.com]

methyl 3-(chlorosulfonyl)-5-iodobenzoate safety data sheet MSDS

Advanced Technical Guide & Safety Data Synthesis: Methyl 3-(chlorosulfonyl)-5-iodobenzoate

Executive Summary

Methyl 3-(chlorosulfonyl)-5-iodobenzoate (CAS: 1155083-86-5) is a highly versatile, trifunctional building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring a methyl ester, a highly reactive sulfonyl chloride, and an aryl iodide, it offers orthogonal reactivity for complex scaffold synthesis[2]. However, its potent electrophilicity and moisture sensitivity demand rigorous handling protocols. This whitepaper synthesizes standard Material Safety Data Sheet (MSDS) parameters into an actionable, mechanistically grounded guide for senior researchers and application scientists.

Physicochemical Profiling & Structural Data

To ensure accurate stoichiometric calculations and safety assessments, the quantitative properties of the compound are summarized below.

| Property | Value / Description |

| Chemical Name | Methyl 3-(chlorosulfonyl)-5-iodobenzoate |

| CAS Registry Number | 1155083-86-5[1] |

| Molecular Formula | C8H6ClIO4S |

| Molecular Weight | 360.55 g/mol |

| Key Reactive Sites | -SO2Cl (Electrophile), -I (Cross-coupling), -COOCH3 (Protecting group) |

| Hazard Classification | Corrosive (Skin/Eye), Moisture-Sensitive, Respiratory Irritant[3] |

Mechanistic Safety & Handling (E-E-A-T Focus)

The Causality of Hazards: Standard MSDS documents list sulfonyl chlorides as "corrosive" and "water-reactive," but understanding the why is critical for lab safety. Sulfonyl chlorides undergo violent, exothermic reactions upon contact with ambient moisture[4]. This hydrolysis cleaves the -SO2Cl group, yielding a highly acidic sulfonic acid derivative and simultaneously liberating toxic hydrogen chloride (HCl) gas[4]. This dual-threat mechanism is the root cause of the compound's severe tissue corrosivity and respiratory hazard[3].

Self-Validating Storage Protocol:

-

Storage: Must be stored under an inert atmosphere (Argon/N2) at 2-8°C.

-

Validation Check: Before use, briefly open the secondary containment near a piece of moistened pH paper. An immediate shift to red indicates active HCl evolution, confirming compromised reagent integrity and moisture contamination. If the paper remains unchanged, the system is validated for use.

Fig 1: Mechanistic hydrolysis pathway of sulfonyl chlorides upon moisture exposure.

Experimental Protocols

Protocol 1: Moisture-Free Dispensing and Sulfonylation

Objective: Form a sulfonamide via amine coupling without hydrolytic degradation of the starting material. Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge continuously with Argon.

-

Reagent Mixing: Dissolve the amine substrate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous Dichloromethane (DCM).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the nucleophilic amine, which would otherwise stall the reaction.

-

-

Temperature Control: Cool the solution to 0°C using an ice bath to control the exothermic nature of the coupling.

-

Addition: Add Methyl 3-(chlorosulfonyl)-5-iodobenzoate (1.1 eq) dropwise as a solution in anhydrous DCM.

-

Validation: Monitor the reaction via LCMS. The disappearance of the amine mass peak and the emergence of the sulfonamide product mass validates the reaction's completion.

Protocol 2: Safe Quenching and Neutralization

Objective: Neutralize excess sulfonyl chloride safely prior to aqueous workup[4]. Step-by-Step Methodology:

-

Preparation: Prepare a saturated, ice-cold solution of Sodium Bicarbonate (NaHCO3) in an oversized beaker.

-

Quenching: Transfer the crude reaction mixture dropwise into the vigorously stirred cold NaHCO3 solution[4].

-

Causality: The slow addition to a cold, weak base controls the exothermic hydrolysis of unreacted sulfonyl chloride and neutralizes the resulting HCl without causing a thermal runaway or violent CO2 outgassing[4].

-

-

Stirring: Continue stirring for 30 minutes to ensure complete biphasic mixing.

-

Validation: Test the aqueous layer with pH paper. A stable pH of 7-8 confirms the total neutralization of the generated acids, validating that the system is safe for phase separation and downstream disposal[4].

Synthetic Applications in Drug Development

The strategic value of Methyl 3-(chlorosulfonyl)-5-iodobenzoate lies in its orthogonal reactivity. After the sulfonyl chloride is successfully converted into a stable sulfonamide (as detailed in Protocol 1), the aryl iodide remains completely intact. This heavy halogen serves as an ideal handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the molecular scaffold into complex biaryl sulfonamide drug candidates[1].

Fig 2: Orthogonal synthetic workflow utilizing sulfonyl chloride and aryl iodide sites.

References

-

Title: {2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanol ... CAS:1155083-86-5 | Source: Accela ChemBio | URL: [Link]

-

Title: What are the safety precautions when handling Benzene Sulfonyl Chloride? | Source: Nuomeng Chemical | URL: [Link]

Sources

- 1. 1154568-86-1|Ethyl 3-(chlorosulfonyl)-5-(methoxymethyl)benzoate|BLD Pharm [bldpharm.com]

- 2. 66949-31-3,{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Aryl Sulfonyl Chloride Building Blocks with Iodine Substituents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodinated Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a cornerstone class of reagents in modern organic and medicinal chemistry. The sulfonyl chloride moiety (-SO₂Cl) serves as a powerful electrophile, enabling the facile synthesis of sulfonamides, a privileged functional group in a vast number of pharmaceuticals. The introduction of an iodine substituent onto the aromatic ring of these building blocks dramatically expands their synthetic utility. The carbon-iodine bond provides a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse molecular fragments. This dual reactivity makes iodo-substituted aryl sulfonyl chlorides invaluable tools in the construction of complex molecular architectures, particularly in the context of drug discovery and development.

This guide provides a comprehensive overview of the synthesis, reactivity, and applications of aryl sulfonyl chloride building blocks bearing an iodine substituent. We will delve into the key synthetic methodologies, explore their utility in modern cross-coupling chemistry, and highlight their application in the synthesis of biologically active molecules.

I. Synthesis of Aryl Sulfonyl Chlorides with Iodine Substituents

The preparation of aryl sulfonyl chlorides bearing an iodine atom can be accomplished through several strategic approaches. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the compatibility of other functional groups present in the molecule.

Key Synthetic Methodologies

1. Sandmeyer-Type Reaction of Iodoanilines

The Sandmeyer reaction is a powerful and versatile method for converting anilines into a variety of functional groups, including sulfonyl chlorides. This two-step process begins with the diazotization of an iodo-substituted aniline to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired aryl sulfonyl chloride.

Causality Behind Experimental Choices: The Sandmeyer reaction is often favored due to the wide availability of substituted anilines. The use of a copper(I) catalyst is crucial for the single-electron transfer (SET) mechanism that initiates the conversion of the diazonium salt. Recent advancements have introduced photocatalytic alternatives to the traditional copper-catalyzed Meerwein chlorosulfonylation, offering milder reaction conditions.

Experimental Protocol: Synthesis of 4-Iodobenzenesulfonyl Chloride via Sandmeyer Reaction

-

Diazotization: To a cooled (0-5 °C) suspension of 4-iodoaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.1 equiv) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate vessel, a saturated solution of sulfur dioxide in acetic acid is prepared and cooled to 0 °C. Copper(I) chloride (0.1 equiv) is added as a catalyst.

-

Reaction: The freshly prepared diazonium salt solution is added portion-wise to the sulfur dioxide solution, and the reaction mixture is stirred at room temperature until nitrogen evolution ceases.

-

Work-up: The reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

2. Chlorosulfonation of Iodoarenes

Direct chlorosulfonation of iodo-substituted aromatic compounds is a straightforward approach to introduce the sulfonyl chloride functionality. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid as the reagent.

Causality Behind Experimental Choices: This method is advantageous when the corresponding iodoarene is readily available and the desired regioselectivity can be achieved. However, the harsh and corrosive nature of chlorosulfonic acid can limit its application with sensitive substrates. The reaction often proceeds through the formation of an intermediate arylsulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.

3. Oxidative Chlorination of Iodoaryl Thiols or Disulfides

An alternative strategy involves the oxidative chlorination of the corresponding iodoaryl thiols or disulfides. Various oxidizing systems can be employed for this transformation, offering a range of reaction conditions.

Causality Behind Experimental Choices: This method is particularly useful when the corresponding thiol or disulfide is more accessible than the aniline or the arene itself. The reaction mechanism is believed to proceed through a disulfide intermediate, followed by successive oxidation of the sulfur atoms and subsequent cleavage and chlorination.

Comparative Summary of Synthetic Routes

| Synthetic Method | Starting Material | Key Reagents | Advantages | Limitations |

| Sandmeyer Reaction | Iodoaniline | NaNO₂, HCl, SO₂, CuCl | Wide substrate scope, good functional group tolerance. | Two-step process, potential for side reactions. |

| Chlorosulfonation | Iodoarene | ClSO₃H | Direct, one-step process. | Harsh reaction conditions, limited functional group tolerance. |

| Oxidative Chlorination | Iodoaryl thiol/disulfide | Oxidizing agent (e.g., H₂O₂/ZrCl₄), chlorine source | Mild reaction conditions for some systems. | Requires synthesis of the thiol/disulfide precursor. |

II. Reactivity and Applications in Cross-Coupling Chemistry

The true synthetic power of iodo-substituted aryl sulfonyl chlorides lies in their ability to participate in a diverse range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in oxidative addition to palladium(0), a key step in many cross-coupling catalytic cycles. This allows for selective functionalization of the iodo-position while preserving the sulfonyl chloride moiety for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Iodo-aryl sulfonyl chlorides are excellent substrates for this reaction, allowing for the synthesis of biaryl sulfonyl chlorides, which are important precursors for a variety of complex molecules.

Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance. Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in the transmetalation step, activating the organoboron species.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzenesulfonyl Chloride with Phenylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzenesulfonyl chloride (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

-

Solvent and Base: Add a degassed solvent (e.g., toluene or dioxane) and a degassed aqueous solution of a base (e.g., potassium carbonate, 2.0 equiv).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.

Causality Behind Experimental Choices: The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Sonogashira Coupling of 4-Iodobenzenesulfonyl Chloride with Phenylacetylene

-

Reaction Setup: To a solution of 4-iodobenzenesulfonyl chloride (1.0 equiv) and phenylacetylene (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv) and copper(I) iodide (0.05 equiv).

-

Base: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, followed by water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable phosphine ligand, which often needs to be bulky and electron-rich to promote the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodobenzenesulfonyl Chloride with Morpholine

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-iodobenzenesulfonyl chloride (1.0 equiv), morpholine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable phosphine ligand (e.g., XPhos, 0.02 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

-

Solvent: Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until complete consumption of the starting material.

-

Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. The product can be purified by chromatography.

Logical Workflow for Sequential Cross-Coupling and Sulfonamide Formation

The dual reactivity of iodo-aryl sulfonyl chlorides allows for a powerful synthetic strategy where the iodine is first functionalized via a cross-coupling reaction, followed by reaction of the sulfonyl chloride with an amine to form a sulfonamide.

Caption: Sequential functionalization workflow.

III. Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible through the chemistry of iodo-aryl sulfonyl chlorides are prevalent in a wide range of biologically active compounds. The sulfonamide functional group is a key pharmacophore in many drugs, including antibiotics, diuretics, and anticancer agents. The ability to introduce diverse substituents onto the aromatic ring via cross-coupling reactions provides medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

The following hypothetical synthesis illustrates the strategic application of an iodo-aryl sulfonyl chloride building block in the construction of a complex, biologically relevant molecule.

Caption: Synthesis of a hypothetical kinase inhibitor.

In this example, a Suzuki-Miyaura coupling is first employed to install a heterocyclic moiety, a common feature in kinase inhibitors, onto the iodo-aryl sulfonyl chloride core. The resulting biaryl sulfonyl chloride intermediate is then reacted with a chiral amine to furnish the final sulfonamide product. This modular approach allows for the rapid generation of a library of analogues for biological screening by simply varying the boronic acid and amine coupling partners.

Conclusion

Aryl sulfonyl chloride building blocks bearing an iodine substituent are exceptionally versatile and powerful tools for the modern synthetic chemist. Their dual reactivity allows for a modular and efficient approach to the synthesis of complex molecular architectures. The ability to perform selective cross-coupling reactions at the iodo-position, followed by the formation of sulfonamides or other sulfonyl-containing functional groups, provides a robust strategy for the construction of diverse compound libraries for drug discovery and development. The continued development of new and improved cross-coupling methodologies will undoubtedly further expand the synthetic utility of these invaluable building blocks.

References

-

Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

-

ResearchGate. (2019). Sonogashira reaction between aryl iodides and terminal alkynes in presence of Cu(OTf)2 and phosphate ligand. [Link]

-

Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]

-

PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

RSC Publishing. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

-

ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

-

Wikipedia. (2024). Heck reaction. [Link]

-

ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

Organic Chemistry Portal. (2011). Heck Reaction. [Link]

-

Organic Chemistry Portal. (2010). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

RSC Publishing. (2021). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]

-

RSC Publishing. (2018). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. [Link]

-

Frontiers. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

-

University of Windsor. (1999). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. [Link]

-

ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]

3,5-disubstituted methyl benzoate derivatives for drug discovery

Topic: Strategic Utilization of 3,5-Disubstituted Methyl Benzoate Derivatives in Modern Drug Discovery Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers

Executive Summary: The "Meta-Symmetry" Advantage

In the landscape of privileged scaffolds, the 3,5-disubstituted methyl benzoate core occupies a unique niche. Unlike ortho-substituted benzoates, which often suffer from steric clash with the ester moiety or reduced metabolic stability due to facile hydrolysis, the 3,5-substitution pattern ("meta-symmetry") offers distinct medicinal chemistry advantages:

-

Vectorial Exploration: The 3- and 5-positions project substituents into distinct spatial vectors (approx. 120° apart), allowing for the "molecular caliper" design—spanning specific hydrophobic pockets without altering the core binding mode of the ester/amide anchor.

-

Metabolic Resilience: The para-position (C4) remains open or blocked, but the meta-substituents often shield the core from rapid cytochrome P450 oxidation, a common liability in mono-substituted aromatics.[1]

-

Electronic Tuning: The symmetry allows for precise modulation of the aromatic ring's electron density (e.g., 3,5-bis(trifluoromethyl) for electron-deficiency vs. 3,5-dimethoxy for electron-rich systems) without inducing the dipole moments associated with para-push-pull systems.

This guide details the synthesis, functionalization, and biological validation of these scaffolds, focusing on their utility in oncology (tubulin inhibition) and metabolic disease (glucokinase activation).

Synthetic Architecture: Divergent Pathways

The utility of this scaffold lies in its synthetic versatility.[1][2] We define a divergent workflow starting from commercially available 3,5-disubstituted benzoic acids or methyl 3,5-dibromobenzoate.

Visualization: Divergent Synthetic Workflow

Figure 1: Divergent synthetic strategy utilizing Methyl 3,5-dibromobenzoate as a lynchpin intermediate for library generation.

Detailed Experimental Protocols

The following protocols are standardized for reproducibility. The choice of Methyl 3,5-dibromobenzoate as the starting material is strategic: it allows for sequential or simultaneous cross-coupling reactions.

Protocol A: Synthesis of Methyl 3,5-dibromobenzoate (Core Scaffold)

Rationale: Acid-catalyzed esterification is preferred over acyl chloride methods for scale-up due to atom economy and ease of purification.[1]

-

Reagents: 3,5-Dibromobenzoic acid (10.0 g, 35.7 mmol), Methanol (100 mL, anhydrous), Concentrated Sulfuric Acid (H₂SO₄, 1.0 mL).

-

Setup: 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a magnetic stir bar.

-

Procedure:

-

Dissolve 3,5-dibromobenzoic acid in methanol.

-

Add H₂SO₄ dropwise (exothermic).[1]

-

Reflux at 65°C for 8 hours. Monitor by TLC (Hexane:EtOAc 8:2); starting material (

) should disappear, product ( -

Workup: Concentrate methanol to ~20 mL under reduced pressure. Pour residue into ice-water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.[1]

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot methanol if necessary.

-

-

Expected Yield: 9.5 – 9.8 g (90-95%). White crystalline solid.[1][2][3]

Protocol B: Double Suzuki-Miyaura Coupling (Library Generation)

Rationale: This protocol introduces bi-aryl diversity.[1] Using 2.5 equivalents of boronic acid ensures complete substitution at both bromine sites.[1]

-

Reagents: Methyl 3,5-dibromobenzoate (1.0 eq), Aryl Boronic Acid (2.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (4.0 eq).

-

Solvent: Toluene:Ethanol:Water (4:1:[1]1) – This biphasic system promotes the solubility of inorganic bases while protecting the catalyst.

-

Procedure:

-

Degas solvents with Nitrogen/Argon for 15 mins.[1]

-

Add reagents to a sealed pressure vial or RBF.

-

Heat to 90°C for 12 hours.

-

Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute with water, extract with EtOAc.[1][4]

-

Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient).[1][4]

-

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The 3,5-disubstituted benzoate motif is prominent in oncology and metabolic disease. The table below summarizes key SAR findings from recent literature, highlighting how specific 3,5-substituents drive potency.

Table 1: Comparative Bioactivity of 3,5-Disubstituted Benzoate Derivatives

| Compound Class | 3,5-Substituents | Target / Mechanism | Activity Data (IC50/GI50) | Key Insight |

| Sulfonamide | 3,5-bis(trifluoromethyl) | S100A2-p53 Interaction | 2.97 µM (MiaPaCa-2) | Electron-withdrawing groups enhance hydrophobic groove binding [1]. |

| Benzoate Ester | 3,5-bis(dodecyloxy) | Prostate Cancer (PC-3) | ~10.2 µM | Long lipophilic chains facilitate membrane permeability and target engagement [2].[1] |

| Chalcone | 3,4,5-trimethoxy* | Tubulin Polymerization | 1.38 µM (HepG2) | The "Trimethoxy" motif mimics the colchicine binding site on tubulin [3]. |

| Benzamide | 3-nitro-5-sulfamoyl | Glucokinase (GK) | GK Activator | 3,5-substitution creates an "allosteric wedge" that stabilizes the active GK conformation [4].[1] |

*Note: While 3,4,5-trimethoxy is a trisubstitution, the 3,5-methoxy groups are the primary drivers of the steric fit in the colchicine pocket, with the 4-methoxy often acting as an electronic donor.

Visualization: Pharmacophore Logic (S100A2 Inhibitors)

Figure 2: Pharmacophore model showing the critical role of 3,5-bis(trifluoromethyl) groups in anchoring the molecule within the S100A2 hydrophobic groove.

Biological Validation Workflow

To validate the efficacy of synthesized derivatives, a robust screening cascade is required.

Visualization: Screening Cascade

Figure 3: Standard biological evaluation workflow for 3,5-disubstituted benzoate hits.

Primary Assay (MTT Protocol Summary):

-

Seed cancer cells (e.g., HepG2, MCF-7) at 5,000 cells/well in 96-well plates.[1]

-

Incubate for 24h.

-

Treat with graded concentrations of the 3,5-disubstituted derivative (0.1 – 100 µM).[1]

-

Incubate for 72h.

-

Add MTT reagent, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.[1]

References

-

3,5-Bis(trifluoromethyl)phenylsulfonamides, a novel pancreatic cancer active lead. Bioorganic & Medicinal Chemistry Letters, 2022.[1]

-

Anticancer Activity of 3,5-Bis(dodecyloxy)Benzoate-PAMAM Conjugates. Bentham Science, 2023.[1]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues. Molecules, 2021.[1]

-

Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. Chemistry Central Journal, 2019.[1]

-

Methyl 3,5-dibromobenzoate Product Data. PubChem.

Sources

methyl 3-(chlorosulfonyl)-5-iodobenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 3-(chlorosulfonyl)-5-iodobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of methyl 3-(chlorosulfonyl)-5-iodobenzoate in various organic solvents. Given the absence of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, molecular structure analysis, and robust experimental methodologies. We present a detailed protocol for the widely accepted shake-flask method, explain the causalities behind experimental choices, and provide guidance on data interpretation and presentation. The inherent reactivity of the chlorosulfonyl moiety is a central consideration, influencing solvent selection and handling procedures.

Introduction: The Significance of Solubility

In the realms of chemical synthesis, drug discovery, and materials science, solubility is a critical physicochemical parameter. It governs reaction kinetics, dictates purification strategies such as crystallization, and is a cornerstone of formulation development. Methyl 3-(chlorosulfonyl)-5-iodobenzoate is a polyfunctionalized aromatic compound, presenting a unique and complex solubility profile due to its combination of a hydrophobic core and highly reactive polar functional groups.

This guide serves as a practical, hands-on manual. It moves beyond theoretical discussions to provide a self-validating experimental framework for generating reliable solubility data where none currently exists.

Molecular Structure Analysis and Solubility Prediction

The solubility behavior of methyl 3-(chlorosulfonyl)-5-iodobenzoate is dictated by the interplay of its distinct structural components. The fundamental principle of "like dissolves like" provides a predictive foundation.[1][2][3]

-

Iodinated Benzene Ring: The core is a large, nonpolar benzene ring made more hydrophobic by the bulky iodine atom. This structure favors solubility in nonpolar or moderately polar solvents that can engage in van der Waals forces.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor, potentially improving solubility in polar aprotic solvents.

-

Chlorosulfonyl Group (-SO₂Cl): This is the most influential functional group. It is highly polar and strongly electron-withdrawing, which increases the molecule's overall polarity.[2][4] However, its high reactivity, particularly its susceptibility to hydrolysis and solvolysis, is a critical experimental constraint.[5][6]

Predicted Solubility Profile:

-

High Solubility Expected in: Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile. These solvents can solvate the polar groups without reacting with the chlorosulfonyl moiety.

-

Moderate to Low Solubility Expected in: Nonpolar solvents such as Toluene and Hexane, where the overall polarity of the molecule may limit dissolution.

-

Reactive in: Protic solvents like water, methanol, and ethanol. The chlorosulfonyl group will react with these solvents to form the corresponding sulfonic acid or sulfonate ester, along with hydrochloric acid.[5] Therefore, these are generally unsuitable as solvents for determining the solubility of the intact compound.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This technique ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Detailed Protocol: Shake-Flask Method

This protocol is designed as a self-validating system for generating accurate and reproducible solubility data.

Materials and Equipment:

-

Methyl 3-(chlorosulfonyl)-5-iodobenzoate

-

Selected anhydrous organic solvents (e.g., THF, DCM, Toluene, Acetonitrile, Ethyl Acetate)

-

Scintillation vials or flasks with airtight caps

-

Analytical balance

-

Temperature-controlled orbital shaker or agitator

-

Centrifuge

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)[1]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of Solvent: Ensure all solvents are of high purity and anhydrous to prevent reaction with the chlorosulfonyl group.

-

Addition of Excess Solute: Add an excess amount of methyl 3-(chlorosulfonyl)-5-iodobenzoate to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is essential to confirm that the solution is saturated.

-

Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 72 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[1]

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. The use of a chemically inert PTFE filter is critical to prevent adsorption of the solute onto the filter material, which would lead to an underestimation of solubility.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Generate a calibration curve by analyzing these standards using HPLC.

-

Accurately dilute a known volume of the filtered, saturated solution and analyze it by HPLC to determine its concentration.

-

-

Data Reporting: Calculate the solubility based on the determined concentration and report it in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of Methyl 3-(chlorosulfonyl)-5-iodobenzoate at 25 °C

| Solvent | Polarity Index | Type | Solubility (mg/mL) | Molarity (mol/L) | Observations |

| Dichloromethane | 3.1 | Polar Aprotic | Experimental Value | Calculated Value | e.g., Colorless solution |

| Acetonitrile | 5.8 | Polar Aprotic | Experimental Value | Calculated Value | |

| Ethyl Acetate | 4.4 | Polar Aprotic | Experimental Value | Calculated Value | |

| Tetrahydrofuran | 4.0 | Polar Aprotic | Experimental Value | Calculated Value | |

| Toluene | 2.4 | Nonpolar | Experimental Value | Calculated Value | |

| Hexane | 0.1 | Nonpolar | Experimental Value | Calculated Value | |

| Methanol | 5.1 | Polar Protic | N/A | N/A | Reactive |

| Water | 10.2 | Polar Protic | N/A | N/A | Reactive / Insoluble |

Note: This table is a template for reporting experimentally determined values.

Safety and Handling Precautions

The chlorosulfonyl group makes this compound corrosive and highly reactive with moisture and other nucleophiles.

-

Corrosive: The compound and its degradation products (HCl, sulfonic acid) are corrosive. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitivity: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.

-

Reactivity: Avoid contact with water, alcohols, and other protic solvents, as it will react to release corrosive hydrogen chloride gas.[5] All experiments should be conducted in a well-ventilated fume hood.

Conclusion

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.

- University of Toronto. (n.d.). Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Benzenesulfonyl chloride.

- Dartmouth College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- BenchChem. (n.d.). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.

- Wikipedia. (n.d.). Sulfuryl chloride.

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of Aryl Iodide Sulfonyl Chlorides

Executive Summary

The Suzuki-Miyaura cross-coupling of aryl iodide sulfonyl chlorides (I-Ar-SO₂Cl) presents a fundamental chemoselectivity paradox. The reaction requires a palladium catalyst to insert into the carbon-iodine bond (C-I) and a base to activate the boronic acid. However, the sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and moisture-sensitive. Under standard aqueous/basic Suzuki conditions, the sulfonyl chloride rapidly hydrolyzes to the sulfonic acid (-SO₃H) or reacts with nucleophilic solvents/ligands, resulting in complex mixtures rather than the desired biaryl sulfonyl chloride.

This Application Note details three validated protocols to circumvent this instability:

-

The Neopentyl Strategy (Gold Standard): Masking the chloride as a neopentyl sulfonate ester.

-

The SuFEx Strategy (Modern): Conversion to the robust sulfonyl fluoride (-SO₂F).

-

The Anhydrous Direct Route (High Risk): Specialized conditions for direct coupling (limited scope).

Strategic Analysis & Decision Logic

The choice of method depends on the tolerance of the final target molecule to deprotection conditions and the availability of reagents.

The Chemoselectivity Paradox

-

Reaction A (Desired):

(Oxidative Addition). -

Reaction B (Parasitic):

(Hydrolysis). -

Reaction C (Parasitic):

Desulfonylation/Homocoupling (Side reactions).

Decision Pathway

The following logic gate determines the optimal experimental approach:

Figure 1: Strategic decision tree for selecting the coupling protocol.

Method A: The Neopentyl Sulfonate Strategy (Recommended)

This method is the industrial "Gold Standard" for handling sulfonyl chlorides in cross-coupling. Neopentyl sulfonate esters are sterically hindered, making them exceptionally stable to the basic/nucleophilic conditions of Suzuki coupling, yet they can be deprotected back to the sulfonic acid or converted directly to sulfonamides later.

Mechanism of Protection

The neopentyl group acts as a "shield," preventing nucleophilic attack at the sulfur atom during the coupling event.

Protocol

Step 1: Protection

-

Dissolve I-Ar-SO₂Cl (1.0 equiv) in DCM (0.2 M).

-

Add Neopentyl alcohol (1.1 equiv) and Pyridine (1.5 equiv) at 0 °C.

-

Stir at RT for 2 hours. Wash with 1M HCl, dry (

), and concentrate.-

Result: Stable Neopentyl sulfonate (I-Ar-SO₃Np).

-

Step 2: Suzuki-Miyaura Coupling

-

Reagents:

-

Substrate: I-Ar-SO₃Np (1.0 equiv)

-

Boronic Acid:

(1.2 equiv) -

Catalyst:

(3 mol%) -

Base:

(3.0 equiv) or -

Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1)

-

-

Procedure:

-

Charge reaction vessel with Substrate, Boronic Acid, Base, and Catalyst.

-

Evacuate and backfill with Argon (

). -

Add degassed solvents.

-

Heat to 80 °C for 4–12 hours.

-

Workup: Filter through Celite, extract with EtOAc.

-

Step 3: Deprotection / Conversion

-

To Sulfonic Acid: Treat with

(TMSI) in refluxing acetonitrile or -

To Sulfonamide: The neopentyl group is very stable; direct conversion to sulfonamide usually requires displacement with a magnesium amide (Knochel-type conditions) or hydrolysis followed by chlorination.

Data Summary: Neopentyl Stability

| Condition | Neopentyl Ester Stability | Free Sulfonyl Chloride Stability |

|---|

|

Method B: The SuFEx (Sulfonyl Fluoride) Strategy

Sulfonyl fluorides (-SO₂F) are chemically distinct from chlorides. They possess high thermodynamic stability (bond energy S-F > S-Cl) and are remarkably resistant to hydrolysis and reduction, yet they remain activated electrophiles for "Click" chemistry (SuFEx).

Protocol

Step 1: Fluorination (The "Datta" Procedure)

-

Dissolve I-Ar-SO₂Cl in Acetonitrile/Water (1:1).

-

Add KHF₂ (Potassium Bifluoride, 2.0 equiv).

-

Stir at RT for 2 hours. (Conversion is usually quantitative).

-

Result:I-Ar-SO₂F.[1]

Step 2: Coupling

-

Conditions: Standard Suzuki conditions apply.

-

Catalyst:

/ XPhos or -

Base:

(2.0 equiv). -

Solvent: THF/Water (4:1).

-

Temp: 60–80 °C.

-

-

Note: The S-F bond is inert to Pd(0) oxidative addition under these conditions.

Step 3: Reactivation

-

The resulting Biaryl-SO₂F can be hydrolyzed to the acid (using

) or reacted with silyl amines/phenols to form sulfonamides/esters.

Method C: Direct Anhydrous Coupling (Specialized)

If derivatization is impossible, you must eliminate water and hard nucleophiles. This method relies on Boronic Esters (not acids, which generate water upon trimerization) and Anhydrous Fluoride Bases .

Critical Parameters

-

Boron Source: Pinacol Boronate (

). Do not use Boronic Acids. -

Base: Anhydrous CsF (Cesium Fluoride) or TMSOK (Potassium Trimethylsilanolate) - Note: TMSOK is risky with SO2Cl; CsF is safer.

-

Solvent: Anhydrous Dioxane or Toluene (Stored over molecular sieves).

Protocol

-

Glovebox/Schlenk Line Required.

-

Combine I-Ar-SO₂Cl (1.0 equiv),

(1.1 equiv), and CsF (2.0 equiv, flame-dried). -

Add Catalyst:

or -

Add Anhydrous Dioxane.

-

Stir at 40–60 °C . Avoid reflux temperatures to prevent thermal desulfonylation.

-

Monitoring: Monitor by ¹H NMR immediately. TLC is unreliable due to hydrolysis on silica.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product is Sulfonic Acid ( | Hydrolysis of -SO2Cl | Switch to Method A (Neopentyl) or Method C (Strict Anhydrous). |

| Desulfonylation ( | Pd insertion into C-S bond | Lower temperature; Use C-I selective catalyst (e.g., Pd-XPhos); Avoid electron-rich ligands. |

| Homocoupling ( | Oxidation of Boronic Acid | Degas solvents thoroughly; Ensure stoichiometric balance. |

| No Reaction | Catalyst Poisoning | The -SO2Cl sulfur can poison Pd. Increase catalyst loading to 5 mol%; Switch to Method A. |

References

-

Neopentyl Sulfonates as Sulfonyl Chloride Surrogates

- Choi, H. et al. "Neopentyl Sulfonates as Sulfonyl Chloride Surrogates in Cross-Coupling Reactions." J. Org. Chem.2011, 76, 7157–7166.

-

Sulfonyl Fluoride Stability (SuFEx)

-

Dong, J. et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angew.[2] Chem. Int. Ed.2014 , 53, 9430–9448.

-

-

Anhydrous Suzuki Conditions

- Kassel, J. et al. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Organic Syntheses2020, 97, 176–194.

-

General Compatibility of Sulfonyl Chlorides

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]